FDA Acceptable Intake Limit: N-Nitroso Labetalol vs. Small-Molecule Nitrosamines
N-Nitroso Labetalol is assigned an FDA Acceptable Intake (AI) limit of 1500 ng/day, placing it in Potency Category 4 among NDSRIs [1]. In contrast, the widely recognized small-molecule nitrosamine N-Nitrosodimethylamine (NDMA) has an AI limit of 96 ng/day, and N-Nitrosodiethylamine (NDEA) has an AI limit of 26.5 ng/day [2]. This represents a 15.6-fold and 56.6-fold higher permissible daily exposure, respectively, indicating a substantially lower carcinogenic potency classification for N-Nitroso Labetalol according to the FDA's Carcinogenic Potency Categorization Approach (CPCA) [3].
| Evidence Dimension | FDA Acceptable Intake (AI) Limit |
|---|---|
| Target Compound Data | 1500 ng/day |
| Comparator Or Baseline | NDMA: 96 ng/day; NDEA: 26.5 ng/day |
| Quantified Difference | 15.6-fold higher vs. NDMA; 56.6-fold higher vs. NDEA |
| Conditions | Based on FDA's CPCA and NDSRI guidance |
Why This Matters
Procurement of the correct reference standard is essential because analytical method sensitivity and acceptable impurity thresholds are directly tied to this compound-specific AI limit, which dictates the required LOQ for any validated method used in regulatory submissions.
- [1] Veeprho. N-Nitroso Labetalol. Product Page. FDA Potency Category 4 NDSRI, AI = 1500 ng/day. https://veeprho.com/impurities/n-nitroso-labetalol/ View Source
- [2] FDA. Risk characterization of N-nitrosodimethylamine in pharmaceuticals. Food and Chemical Toxicology. AI = 96 ng/day for NDMA; 26.5 ng/day for NDEA. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC... View Source
- [3] FDA. CDER Nitrosamine Impurity Acceptable Intake Limits. Guidance for Industry. Describes CPCA and NDSRI categories. https://www.fda.gov/regulatory-information/search-fda-guidance-documents/cder-nitrosamine-impurity-acceptable-intake-limits View Source
